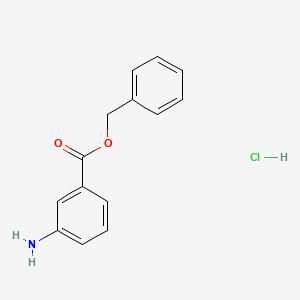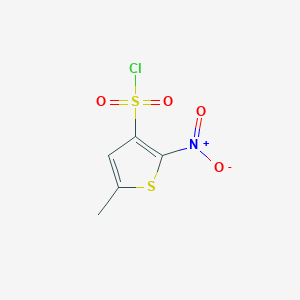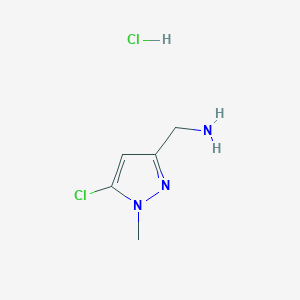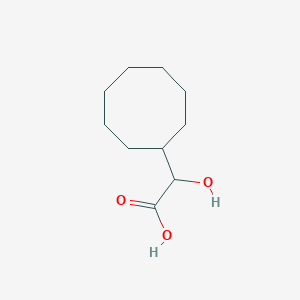
Benzyl 3-aminobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-aminobenzoate, also known as benzyl 3-aminobenzoate hydrochloride, is a chemical compound with the molecular weight of 227.26 . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of benzyl 3-aminobenzoate hydrochloride can be achieved through a series of reactions. One approach involves the nitration of p-nitrobenzoic acid in a continuous flow system, followed by the reduction and esterification of p-nitrobenzoic acid . This process has been optimized to achieve high conversion (> 99%) and selectivity (> 99%) in residence times that reach up to a minimum of 12 seconds .
Molecular Structure Analysis
The molecular structure of benzyl 3-aminobenzoate hydrochloride can be represented by the InChI code 1S/C14H13NO2/c15-13-8-4-7-12 (9-13)14 (16)17-10-11-5-2-1-3-6-11/h1-9H,10,15H2 . This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
Benzyl 3-aminobenzoate hydrochloride can undergo various chemical reactions. For instance, it can participate in electrophilic and nucleophilic reactions, which are common procedures to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities .
Physical And Chemical Properties Analysis
Benzyl 3-aminobenzoate hydrochloride is a powder that is stored at room temperature . It has a melting point of 86-87 degrees Celsius . The compound’s solubility and other physical properties have not been specified in the retrieved sources.
Scientific Research Applications
Anesthetic Potency in Aquatic Species
- Anesthetic Efficacy : A study compared the anesthetic potency of Benzocaine Hydrochloride with MS-222 in two freshwater fish species. Benzocaine Hydrochloride was found to be a more effective anesthetic than MS-222 at various concentrations (Ferreira, Smit, Schoonbee, & Holzapfel, 1979).
Pharmaceutical Formulation Analysis
- Pharmaceutical Quality Control : A high-performance liquid chromatography method was developed for the simultaneous determination of Benzydamine Hydrochloride and its impurities in a pharmaceutical formulation, demonstrating the importance of Benzyl 3-aminobenzoate hydrochloride in quality control processes (Carlucci, Iuliani, & Di Federico, 2010).
Antimicrobial and Protisticidal Activity
- Antimicrobial Properties : Synthesis of 3-aryloxyethyl(benzyl)-1-carbamoylmethyl-2-iminobenzimidazoline hydrochlorides, including Benzyl 3-aminobenzoate hydrochloride, showed antibacterial activity against Gram-positive and Gram-negative microbes, as well as protistocidal activity (Divaeva et al., 2015).
Calcium Antagonists and Cardiac Applications
- Calcium Antagonistic Activity : A study on benzothiazoline derivatives, related to benzyl 3-aminobenzoate hydrochloride, showed potent Ca2+ antagonistic activity and potential for use in treating hypertension and preventing thrombotic events (Yamamoto et al., 1988).
Corrosion Inhibition
- Corrosion Inhibition : Benzimidazole derivatives, including 2-aminobenzimidazole, demonstrated inhibitive action against iron corrosion, highlighting the compound's utility in materials science and engineering applications (Khaled, 2003).
Future Directions
Future research could explore the potential applications of benzyl 3-aminobenzoate hydrochloride in various fields. For instance, its derivatives could be studied for their antimicrobial, anti-inflammatory, and anticancer activities . Additionally, the compound’s synthesis process could be further optimized for higher efficiency .
properties
IUPAC Name |
benzyl 3-aminobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11;/h1-9H,10,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBQQOKPBCXXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-aminobenzoate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2466487.png)

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2466491.png)
![1-(2,4-Dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2466492.png)


![6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2466496.png)
![2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2466497.png)
![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2466498.png)
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2466500.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466503.png)
![N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2466504.png)
